molecular formula C11H16N2O3 B7078830 N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide

Cat. No.: B7078830
M. Wt: 224.26 g/mol
InChI Key: GCATZYVVXUPDAQ-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-6-4-8-2-1-3-9(8)12-11(15)10-5-7-16-13-10/h5,7-9,14H,1-4,6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCATZYVVXUPDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=NOC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate nitrogen and oxygen-containing precursors.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: A compound with similar hydroxyethyl and amine functionalities.

    N-(2-Hydroxyethyl)piperazine: Another compound with a hydroxyethyl group and a piperazine ring.

Uniqueness

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopentyl ring, an oxazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.

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